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Introduction
Aptamers, short single-stranded DNA or RNA molecules, have emerged as a promising class of

molecules that can bind to a wide range of targets with high affinity and specificity, rivaling

monoclonal antibodies.[1][2][3] The process of identifying aptamers is known as Systematic

Evolution of Ligands by Exponential Enrichment (SELEX).[1][4] However, aptamers composed

of natural nucleotides can suffer from rapid degradation by nucleases in biological fluids,

limiting their therapeutic and diagnostic applications. To overcome this limitation, chemically

modified nucleobases are incorporated into the aptamer sequence, enhancing their stability,

binding affinity, and overall performance.

These application notes provide detailed protocols and workflows for the SELEX process

involving aptamers with modified nucleobases, offering a guide for researchers in the field of

aptamer-based therapeutics and diagnostics.

Advantages of Modified Aptamers
The incorporation of modified nucleobases into aptamers offers several key advantages:

Enhanced Nuclease Resistance: Modifications, particularly at the 2'-position of the sugar,

can significantly increase the half-life of aptamers in serum and other biological fluids.
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Improved Binding Affinity: The introduction of novel functional groups can lead to stronger

and more specific interactions with the target molecule, resulting in lower dissociation

constants (Kd).

Increased Structural Diversity: Modified nucleotides expand the chemical diversity of the

nucleic acid library, allowing for the selection of aptamers with unique three-dimensional

structures capable of binding to a wider range of targets.

Enhanced Therapeutic Properties: The improved stability and binding of modified aptamers

translate to better pharmacokinetic and pharmacodynamic properties in vivo.

Key Modifications and Their Impact
Several types of modifications have been successfully used in the development of modified

aptamers. The choice of modification depends on the target molecule and the desired

properties of the aptamer.
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Modification Type Position Purpose
Impact on Aptamer
Properties

Sugar Modifications
2'-position of the

ribose sugar

Increase nuclease

resistance and binding

affinity.

2'-Fluoro (2'-F), 2'-

Amino (2'-NH2), and

2'-O-methyl (2'-OMe)

modifications are

commonly used and

have been shown to

significantly enhance

stability in serum.

Backbone

Modifications

Phosphodiester

linkage

Enhance nuclease

resistance.

Phosphorothioate

(PS) linkages, where

a non-bridging oxygen

is replaced by sulfur,

are a common

modification to

increase resistance to

nucleases.

Nucleobase

Modifications

C5 position of

pyrimidines or other

positions

Introduce novel

functional groups to

enhance target

binding and expand

chemical diversity.

Modifications can

include hydrophobic

groups, positive

charges, or amino

acids, leading to

improved target

interactions.

Quantitative Data on Modified Aptamers
The following table summarizes the binding affinities of some modified aptamers compared to

their unmodified counterparts, demonstrating the significant improvement achieved through

chemical modification.
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Target
Aptamer
Type

Modificatio
n

Dissociatio
n Constant
(Kd)

Fold
Improveme
nt

Reference

Human

Neutrophil

Elastase

RNA

2'-amino (2'-

NH2) and 2'-

fluoro (2'-F)

pyrimidines

7–30 nM >33-fold

Human

Neutrophil

Elastase

Unmodified

RNA
None > 1 µM -

Vascular

Endothelial

Growth

Factor

(VEGF)

RNA
2'-NH2-

pyrimidine
Not specified -

Platelet-

Derived

Growth

Factor BB

(PDGF-BB)

DNA Not specified < 3 nM -

Experimental Protocols
This section provides detailed protocols for two common methods used for the selection of

aptamers with modified nucleobases: the general SELEX workflow and the more specific Click-

SELEX method.

General SELEX Protocol for Modified Aptamers
This protocol outlines the fundamental steps of an in vitro selection process for identifying

modified aptamers.

1. Library Design and Synthesis:
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Design a single-stranded DNA or RNA library containing a central randomized region of 20-

40 nucleotides, flanked by constant primer binding sites.

Synthesize the library using standard phosphoramidite chemistry. For modified aptamers,

incorporate the desired modified nucleoside triphosphates during synthesis.

2. Selection (Partitioning):

Negative Selection (Optional but Recommended): To increase specificity, pre-incubate the

library with a non-target molecule or matrix to remove sequences that bind non-specifically.

Positive Selection: Incubate the library with the immobilized target molecule (e.g., on

magnetic beads or a column). This allows sequences with affinity for the target to bind.

Wash away unbound sequences. The stringency of the washing steps can be increased in

later rounds to select for higher affinity binders.

3. Elution:

Elute the bound sequences from the target using a change in buffer conditions (e.g., pH, salt

concentration) or by denaturing the target.

4. Amplification:

Amplify the eluted sequences using PCR (for DNA libraries) or RT-PCR followed by PCR (for

RNA libraries). It is crucial to use polymerases that can efficiently amplify sequences

containing modified nucleotides.

5. Strand Separation (for DNA SELEX):

Separate the amplified double-stranded DNA to obtain single-stranded DNA for the next

round of selection. This can be achieved using methods like asymmetric PCR or lambda

exonuclease digestion.

6. Iterative Rounds:

Repeat the selection, elution, and amplification steps for multiple rounds (typically 8-15

rounds). With each round, the pool of sequences becomes enriched with those that bind
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specifically to the target.

7. Sequencing and Analysis:

After the final round, clone and sequence the enriched pool to identify individual aptamer

candidates.

High-throughput sequencing (HTS) is increasingly used to analyze the evolution of the

aptamer pool throughout the SELEX process.

Analyze the sequences to identify conserved motifs and predict secondary structures.

8. Aptamer Characterization:

Synthesize individual aptamer candidates and characterize their binding affinity (e.g., using

surface plasmon resonance, filter binding assays) and specificity.
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Caption: General workflow of the SELEX process for modified aptamers.

Click-SELEX Protocol
Click-SELEX is a versatile method that allows for the introduction of a wide range of chemical

modifications into a DNA library in situ using click chemistry. This approach avoids potential

issues with enzymatic amplification of heavily modified nucleotides.
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1. Library Synthesis:

Synthesize a DNA library where one of the natural nucleobases (e.g., thymidine) is replaced

with a "clickable" analog, such as 5-ethynyl-deoxyuridine (EdU).

2. Click Reaction:

Before each selection round, functionalize the alkyne-modified library with an azide-

containing molecule of choice via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition

(CuAAC) click reaction. This introduces the desired modification.

3. Selection and Elution:

Perform negative and positive selection steps as described in the general SELEX protocol.

Elute the bound, modified DNA sequences.

4. Removal of Modification and Amplification:

The modification is not incorporated into the primers used for PCR. Therefore, during

amplification, the polymerase will incorporate the natural nucleotide (e.g., thymidine)

opposite the modified base, effectively removing the modification for the amplification step.

This ensures compatibility with standard polymerases.

5. Single-Strand Generation:

Generate single-stranded DNA from the PCR product.

6. Re-introduction of Modification:

Repeat the click reaction on the enriched single-stranded DNA pool to re-introduce the

modification before proceeding to the next round of selection.

7. Subsequent Rounds and Analysis:

Continue with iterative rounds of selection, amplification, and modification.

After the final round, sequence and characterize the selected aptamers ("clickmers").
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Caption: Workflow of the Click-SELEX process.

Logical Relationships in Modified Aptamer Selection
The success of a SELEX experiment for modified aptamers depends on the interplay of several

critical factors.
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Caption: Factors influencing the outcome of modified aptamer SELEX.

Conclusion
The use of modified nucleobases in the SELEX protocol is a powerful strategy to develop

robust and high-affinity aptamers for a wide range of applications in research, diagnostics, and

drug development. The detailed protocols and workflows provided in these application notes

serve as a comprehensive guide for researchers aiming to harness the potential of modified

aptamers. Careful consideration of the type of modification, selection strategy, and downstream

characterization is crucial for the successful identification of optimal aptamer candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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